5-Cyclopropoxy-2-ethyl-4-fluoropyridine
Description
5-Cyclopropoxy-2-ethyl-4-fluoropyridine is a substituted pyridine derivative featuring a cyclopropoxy group at position 5, an ethyl group at position 2, and a fluorine atom at position 2. The cyclopropoxy moiety introduces significant ring strain due to the three-membered ether structure, which can enhance reactivity and influence binding interactions in biological systems. This compound is of interest in pharmaceutical and agrochemical research, where such structural features are leveraged for targeted activity .
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-ethyl-4-fluoropyridine |
InChI |
InChI=1S/C10H12FNO/c1-2-7-5-9(11)10(6-12-7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
InChI Key |
SBOLUHWXZYDHNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=N1)OC2CC2)F |
Origin of Product |
United States |
Preparation Methods
One common method for synthesizing fluorinated pyridines involves the use of fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Chemical Reactions Analysis
5-Cyclopropoxy-2-ethyl-4-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
5-Cyclopropoxy-2-ethyl-4-fluoropyridine has several applications in scientific research, including:
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
- 5-Cyclopentyl-2-(4-methylphenyl)pyridine (): Features a bulkier cyclopentyl group and a 4-methylphenyl substituent.
- 2-Cyclobutoxypyridine-4-carboxylic acid (): Substituted with a cyclobutoxy group (four-membered ring) and a carboxylic acid. The cyclobutoxy group offers moderate strain compared to cyclopropoxy, while the carboxylic acid enhances solubility.
Table 1: Comparative Properties of Pyridine Derivatives
*Molecular weights for non-reported compounds are calculated using standard atomic masses.
Electronic and Steric Effects
- Cyclopropoxy vs. Cyclopentyl/Cyclobutoxy : The cyclopropoxy group’s high strain increases electrophilicity, making it more reactive in nucleophilic substitution reactions compared to cyclopentyl or cyclobutoxy groups. This property is critical in prodrug activation or covalent inhibitor design .
- Fluorine Position: The 4-fluorine in the target compound withdraws electron density from the pyridine ring, reducing basicity (pKa ~1.5 vs. ~3.0 for non-fluorinated analogs). This enhances stability in acidic environments, a desirable trait for oral drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
